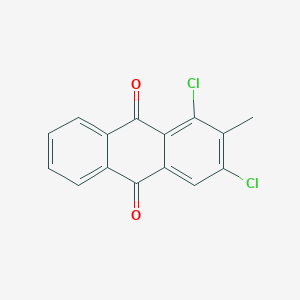
1,3-Dichloro-2-methylanthraquinone
Descripción general
Descripción
1,3-Dichloro-2-methylanthraquinone is a derivative of anthraquinone, a polycyclic aromatic compound with two carbonyl groups on a three-ring backbone. Anthraquinone derivatives are known for their diverse applications, particularly in the synthesis of dyes and pigments due to their chromophoric properties. Although the provided papers do not directly discuss 1,3-Dichloro-2-methylanthraquinone, they offer insights into the chemistry of related anthraquinone compounds, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of anthraquinone derivatives typically involves various organic reactions, including condensation, chlorination, and substitution reactions. For instance, the synthesis of 2,3-dihydroanthra(1,2-b)(1,4)oxazine-7,12-diones involves the condensation of bromo-dihydroxyanthraquinone with aminoalcohols . Similarly, 1-amino-2,4-dichloroanthraquinone is synthesized through chlorination of 1-aminoanthraquinone . These methods suggest that the synthesis of 1,3-Dichloro-2-methylanthraquinone could also involve chlorination steps, possibly starting from a methylated anthraquinone precursor.
Molecular Structure Analysis
The molecular structure of anthraquinone derivatives is characterized by the presence of substituents on the anthraquinone core, which can significantly influence their physical and chemical properties. For example, the redetermination of the structure of 1,4-dihydroxyanthraquinone revealed intramolecular and intermolecular hydrogen bonding, which could be relevant to the structural analysis of 1,3-Dichloro-2-methylanthraquinone . The presence of chlorine atoms is likely to affect the electron distribution and reactivity of the molecule.
Chemical Reactions Analysis
Anthraquinone derivatives participate in various chemical reactions, including N-arylation and click synthesis, as demonstrated by the use of 1,4-dihydroxyanthraquinone–copper(II) supported on superparamagnetic Fe3O4@SiO2 as a catalyst . The chlorinated anthraquinones can also be used as intermediates for further functionalization, such as sulfonation to produce dyes . These reactions highlight the versatility of anthraquinone derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthraquinone derivatives are influenced by their molecular structure. For instance, the introduction of chlorine atoms can enhance the electrophilic nature of the compound, as seen in the synthesis of 2,3-Dichloro-1,4-naphthaquinone . The presence of substituents like methyl groups can also affect the solubility and reactivity of the compound. The photochromic properties of 3-methyl-1-p-chlorophenoxy-9,10-anthraquinone suggest that 1,3-Dichloro-2-methylanthraquinone may also exhibit interesting optical properties .
Aplicaciones Científicas De Investigación
- Anticancer Agents
- Field : Medical and Pharmaceutical Research .
- Application : Anthraquinones have been used for centuries in various therapeutic applications. The anthraquinone moiety forms the core of various anticancer agents .
- Methods : They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .
- Results : The antitumor activities of anthraquinones include inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis and tumor angiogenesis, regulation of the host immune response, antioxidant, anti-inflammatory, reversing tumor cell multidrug resistance, and so on .
- Electrochemical Applications
- Field : Physical Chemistry .
- Application : Anthraquinone and its derivatives have been identified as highly promising lead structures for various applications in organic electronics .
- Methods : A systematic experimental screening of the associated electrochemical potentials is conducted, which can be greatly enhanced via suitable virtual pre-screening techniques . The calculated electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives in N, N -dimethylformamide have been correlated against newly measured experimental data .
- Results : The study showed that the SCC DFTB/3ob parametrization in conjunction with the COSMO solvation model provides a highly adequate description of the electrochemical potentials also in the case of the two-fold reduced species . This low-cost method provides sufficiently accurate results to execute efficient pre-screening protocols, which may then be followed by a DFT-based refinement of the best candidate structures to facilitate a systematic search for new, high-performance organic electronic materials .
- Marine Fungi Derived Therapeutics
- Field : Marine Biotechnology .
- Application : Anthraquinones derived from marine fungi are a distinct large group of polyketides containing compounds which feature a common 9,10-dioxoanthracene core .
- Methods : Their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .
- Results : A considerable number of reported anthraquinones and their derivatives have shown significant biological activities as well as highly economical, commercial, and biomedical potentialities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .
Safety And Hazards
Direcciones Futuras
Anthraquinones, including 1,3-Dichloro-2-methylanthraquinone, have potential applications in cancer treatment . Future research may focus on the development of new anthraquinone-based compounds as promising anticancer agents . Additionally, advancements in controlled drug delivery systems could enhance the therapeutic efficacy of these compounds .
Propiedades
IUPAC Name |
1,3-dichloro-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O2/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKRKMRVWWGTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1Cl)C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170927 | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-methylanthraquinone | |
CAS RN |
18018-09-2 | |
| Record name | 1,3-Dichloro-2-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18018-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018018092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-2-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72QE5NAY2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



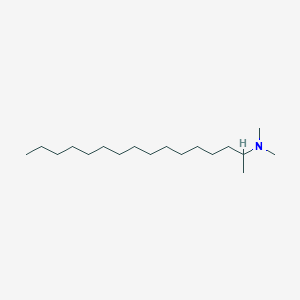
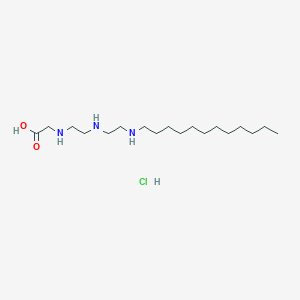
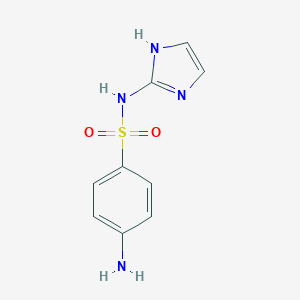
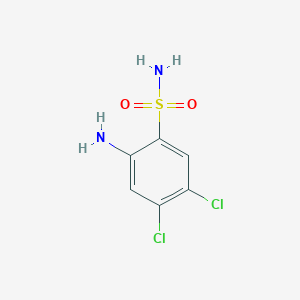
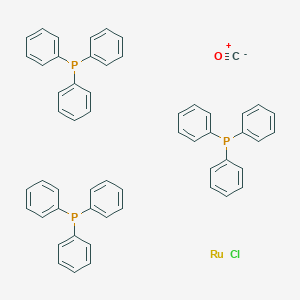
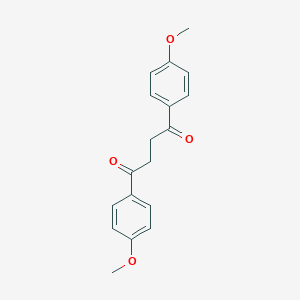
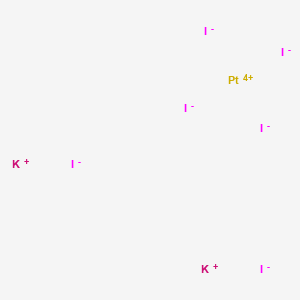
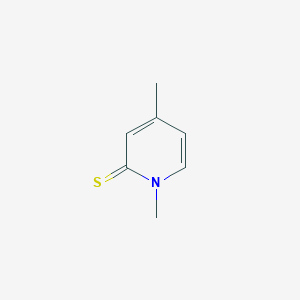




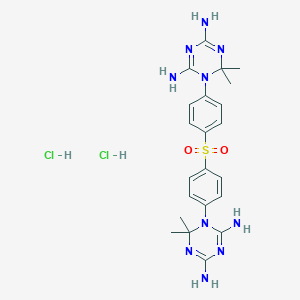
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)